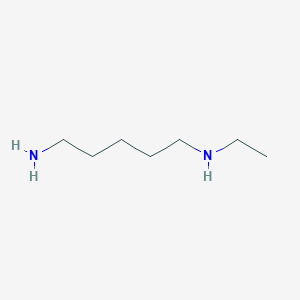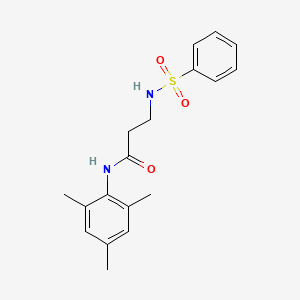![molecular formula C9H19NO3S B2858634 2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol CAS No. 1561675-31-7](/img/structure/B2858634.png)
2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol” is a chemical compound with the molecular formula C9H19NO3S and a molecular weight of 221.32 . It is intended for research use only and not for human or veterinary use .
Molecular Structure Analysis
The molecular structure of “2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol” is based on its molecular formula, C9H19NO3S . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, UPLC data .科学的研究の応用
Methanotrophs and Methane Utilization
Methanotrophs, bacteria that utilize methane as their sole carbon source, offer a multitude of biotechnological applications. Their ability to convert methane into valuable products such as single-cell protein, biopolymers, and lipids for biodiesel demonstrates their potential in environmental science and technology. Genetic engineering can further enhance their capability to produce novel compounds like carotenoids, showcasing the diverse applications of methane-utilizing bacteria (Strong, Xie, & Clarke, 2015).
Anaerobic Oxidation of Methane
The anaerobic oxidation of methane (AOM) with sulfate, a significant process in marine environments, involves consortia of methanotrophic archaea and sulfate-reducing bacteria. Identifying lipid biomarker signatures for AOM communities aids in understanding methane's role in global carbon cycling and its potential in microbial methane oxidation technologies (Niemann & Elvert, 2008).
Photocatalytic Oxidation of Sulfur Compounds
The photocatalytic treatment of gaseous flows polluted by sulfur compounds, such as methanethiol, illustrates the potential of photocatalysis in reducing harmful effects of industrial by-products. This method's efficiency in oxidizing reduced sulfur compounds highlights its application in environmental remediation and pollution control (Cantau et al., 2007).
Homogeneous Functionalization of Methane
Exploring less expensive and cleaner processes for converting methane into functionalized products is crucial for augmenting its use beyond energy recovery. The review of homogeneous systems for methane conversion underscores the potential of using methane as a feedstock for producing fuels and chemicals, emphasizing the importance of developing efficient conversion processes (Gunsalus et al., 2017).
Methane Production and Emission by Eukaryotes
Recent discoveries indicate that eukaryotes, including plants, animals, and fungi, can produce methane even in the presence of oxygen. This challenges the traditional view of methanogenesis and opens up new avenues for research into methane's roles in plant physiology and its broader impacts on the environment (Liu et al., 2015).
Dry Reforming of Methane
The CO2 dry reforming of methane, which utilizes greenhouse gases to produce synthesis gas, represents a promising approach for sustainable development. Research on Ni-based catalysts for this process highlights the importance of coke resistance and the potential of using cellulosic materials for catalyst supports, pointing towards advancements in cleaner hydrogen production (Wang et al., 2018).
特性
IUPAC Name |
2-[(2-methylsulfonylcyclopentyl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-7(6-11)10-8-4-3-5-9(8)14(2,12)13/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFHVIDGRMDOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1CCCC1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2858554.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)


![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)
![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)
![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)
